{1-[2-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenyl]-4-piperidinyl}methanol
Description
{1-[2-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenyl]-4-piperidinyl}methanol is a piperidine-derived compound characterized by a phenyl ring substituted with a 1,3-dihydro-2H-isoindole-methyl group at the ortho position. The piperidine ring is further functionalized with a hydroxymethyl group at the 4-position. The isoindole moiety introduces rigidity and lipophilicity, which may influence blood-brain barrier penetration compared to simpler substituents like aminomethyl groups .
Properties
IUPAC Name |
[1-[2-(1,3-dihydroisoindol-2-ylmethyl)phenyl]piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c24-16-17-9-11-23(12-10-17)21-8-4-3-7-20(21)15-22-13-18-5-1-2-6-19(18)14-22/h1-8,17,24H,9-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVYEZDWVBYVLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=CC=C2CN3CC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A.
Biochemical Pathways
Indole derivatives are known to impact a wide range of biological activities, suggesting they may affect multiple biochemical pathways.
Biological Activity
The compound {1-[2-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenyl]-4-piperidinyl}methanol (CAS No. 860611-13-8) has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C21H26N2O
- Molecular Weight : 322.44 g/mol
- Structure : The compound features a piperidine ring and an isoindole moiety, which are known for their diverse pharmacological profiles.
Pharmacological Effects
Research indicates that {1-[2-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenyl]-4-piperidinyl}methanol exhibits several pharmacological activities:
- Vasorelaxant Activity : Studies have shown that compounds with similar structures can induce vasorelaxation, suggesting potential applications in cardiovascular diseases .
- Cytotoxicity : Preliminary studies indicate that this compound may possess cytotoxic effects against various cancer cell lines, although specific IC50 values need further exploration .
- Neuroprotective Effects : The isoindole and piperidine components are often associated with neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative disorders.
The mechanisms underlying the biological activity of {1-[2-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenyl]-4-piperidinyl}methanol remain to be fully elucidated. However, it is hypothesized that:
- The interaction with neurotransmitter receptors may contribute to its neuroprotective effects.
- Its structural analogs have shown modulation of calcium channels and nitric oxide pathways, which could explain the observed vasorelaxant effects .
Case Study 1: Vasorelaxant Activity
In a study conducted on various synthesized derivatives of isoindole compounds, it was found that compounds similar to {1-[2-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenyl]-4-piperidinyl}methanol exhibited significant vasorelaxant effects in vitro. The study utilized isolated rat aorta rings to measure relaxation responses to the compound .
Case Study 2: Cytotoxicity Evaluation
Another research effort evaluated the cytotoxic effects of related compounds on human cancer cell lines. The results indicated that certain derivatives showed promising IC50 values, suggesting potential for development as anticancer agents. The specific cytotoxicity of {1-[2-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenyl]-4-piperidinyl}methanol was not directly tested but inferred from structural similarities .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Note: The target compound’s molecular formula is inferred as C₂₁H₂₄N₂O based on nomenclature and structural analogs.
Key Findings:
Substituent Effects on Lipophilicity: The isoindolylmethyl group in the target compound likely increases lipophilicity compared to the aminomethyl group in (1-[2-(aminomethyl)phenyl]-4-piperidinyl)methanol . This could enhance CNS penetration but reduce aqueous solubility. RS 67333 and RS 39604, with chloro and methoxy groups, exhibit higher polarity but lower predicted blood-brain barrier permeability than the target compound .
Backbone Variations: The target compound’s hydroxymethyl-piperidine contrasts with RS 67333/39604’s propanone-piperidine backbone, which may reduce metabolic stability due to ketone susceptibility .
Implications for Pharmacological Activity
- Receptor Binding : Piperidine derivatives often target GPCRs (e.g., 5-HT₄, histamine receptors). The isoindole group may mimic aromatic residues in receptor pockets, enhancing affinity .
- Metabolic Stability : The hydroxymethyl group in the target compound could undergo glucuronidation, a common metabolic pathway for alcohols, whereas RS 39604’s sulfonamide may prolong half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
